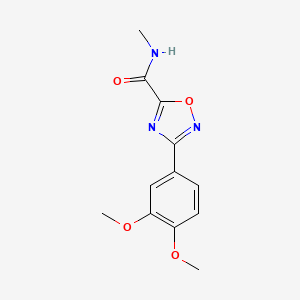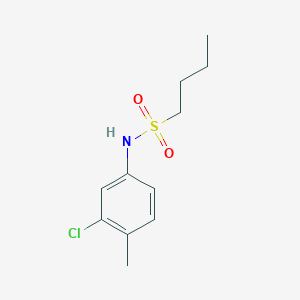
3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential anti-cancer properties. DMXAA was initially developed as a vascular disrupting agent, but subsequent research has shown that it also has immune-stimulatory effects that may be useful in cancer treatment. In
Mecanismo De Acción
The exact mechanism of action of 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is believed to work through a combination of vascular disrupting and immune-stimulatory effects. 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has been shown to induce the production of cytokines such as TNF-α and IFN-γ, which are known to have anti-tumor effects. 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has also been shown to activate the STING pathway, which is involved in the production of type I interferons and other immune-stimulatory molecules.
Biochemical and Physiological Effects
3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and immune-stimulatory effects, 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has been shown to induce oxidative stress and apoptosis in cancer cells. 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide is that it has been extensively studied in preclinical models, which has provided a wealth of information on its potential anti-cancer properties. However, 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has also been shown to have limited clinical efficacy, which may limit its usefulness in cancer treatment. Additionally, 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has been shown to have toxicity issues, particularly in the liver, which may limit its clinical use.
Direcciones Futuras
Despite the limitations of 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide, there are a number of potential future directions for research on this molecule. One area of research could focus on the development of new analogs of 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide that have improved efficacy and reduced toxicity. Another area of research could focus on the combination of 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide with other anti-cancer agents to improve its clinical efficacy. Finally, research could focus on the identification of biomarkers that can predict which patients are most likely to benefit from treatment with 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide.
Métodos De Síntesis
3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide can be synthesized using a multi-step procedure that involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3,4-dimethoxyphenylhydrazine. This intermediate is then reacted with methyl chloroformate and triethylamine to form the N-methyl carbamate. The final step involves the reaction of the N-methyl carbamate with phosgene to form 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide.
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential anti-cancer properties. Initial studies showed that 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide had potent vascular disrupting activity, which led to the development of 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide as a potential anti-cancer agent. Subsequent research has shown that 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide also has immune-stimulatory effects that may be useful in cancer treatment.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-13-11(16)12-14-10(15-19-12)7-4-5-8(17-2)9(6-7)18-3/h4-6H,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVDOEVGUOBWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=NO1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5400568.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5400570.png)

![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5400582.png)
![2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5400586.png)
![3-methyl-7-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5400592.png)
![11-[5-(methoxymethyl)-2-furoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5400599.png)
![N'-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5400605.png)
![1-(cyclopent-2-en-1-ylacetyl)-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5400614.png)

![2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)-4-[4-(1H-pyrazol-1-ylmethyl)phenyl]nicotinonitrile](/img/structure/B5400636.png)

![1-[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5400670.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[3-(methylamino)propyl]acetamide hydrochloride](/img/structure/B5400675.png)